molecular formula C21H25N5OS B2727823 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1251613-28-1

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2727823
M. Wt: 395.53
InChI Key: DBTGUIAZPXDSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N5OS and its molecular weight is 395.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

A study conducted by Ledenyova et al. (2018) on the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlights the intricate chemical interactions and synthetic methodologies involving similar compounds. This research provides insights into ANRORC rearrangement and its implications for developing new chemical entities (Ledenyova et al., 2018).

Antimicrobial and Enzyme Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm and MurB enzyme inhibition activities. This study illustrates the potential therapeutic applications of compounds with similar structural frameworks in combating bacterial infections and resistance (Mekky & Sanad, 2020).

Molecular Structure and Electronic Properties

Shawish et al. (2021) explored the synthesis and molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This work provides valuable information on the molecular packing, intermolecular interactions, and electronic properties of such compounds, offering a foundation for designing materials with specific electronic characteristics (Shawish et al., 2021).

Anticancer Activities

Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting the effectiveness of compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle. This research underscores the significance of structural modifications in enhancing the anticancer properties of chemical compounds (Turov, 2020).

properties

IUPAC Name

4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-16-20(17(2)26(23-16)18-7-4-3-5-8-18)24-10-12-25(13-11-24)21(27)22-15-19-9-6-14-28-19/h3-9,14H,10-13,15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTGUIAZPXDSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

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